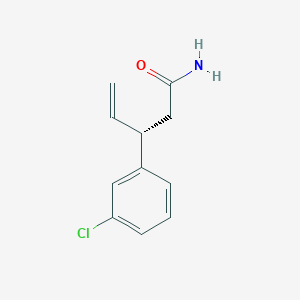

(S)-3-(3-Chlorophenyl)pent-4-enamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

(3S)-3-(3-chlorophenyl)pent-4-enamide |

InChI |

InChI=1S/C11H12ClNO/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h2-6,8H,1,7H2,(H2,13,14)/t8-/m1/s1 |

InChI Key |

KCMGVYVRDNBWAZ-MRVPVSSYSA-N |

Isomeric SMILES |

C=C[C@H](CC(=O)N)C1=CC(=CC=C1)Cl |

Canonical SMILES |

C=CC(CC(=O)N)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of S 3 3 Chlorophenyl Pent 4 Enamide

Functionalization and Derivatization Chemistry

The presence of multiple reactive sites in (S)-3-(3-Chlorophenyl)pent-4-enamide allows for a diverse range of chemical transformations. These reactions enable the introduction of new functional groups and the construction of more complex molecular architectures, highlighting the compound's utility as a synthetic building block.

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is of significant interest in medicinal and agrochemical research due to its ability to enhance properties such as lipophilicity and metabolic stability. colab.ws The enamide double bond in this compound is a prime target for such functionalization.

Electrophilic trifluoromethylthiolation is a common strategy, often employing reagents like N-(Trifluoromethylthio)phthalimide as a stable, easy-to-handle source of the electrophilic "SCF₃⁺" species. colab.wsacs.orgorganic-chemistry.org The reaction can be catalyzed by organocatalysts or metal complexes to achieve high efficiency and stereoselectivity. colab.ws While direct trifluoromethylthiolation of the target enamide can be envisioned, related systems like N-phenylpent-4-enamides have been shown to undergo copper-catalyzed trifluoromethylthiolation coupled with radical cyclization. acs.org In these reactions, a stable and readily available reagent such as silver(I) trifluoromethanethiolate (AgSCF₃) serves as the source of the trifluoromethylthiol radical (•SCF₃). acs.orgchemistryviews.org This process leads to the formation of trifluoromethylthio-substituted γ-lactams, demonstrating a powerful method for constructing complex heterocyclic structures. acs.orgchemistryviews.org

Table 1: Reagents for Trifluoromethylthiolation of Enamide Systems

| Reagent Name | Formula | Role | Typical Conditions |

| N-(Trifluoromethylthio)phthalimide | C₉H₄F₃NO₂S | Electrophilic SCF₃ source | Copper or organocatalysis |

| Silver(I) trifluoromethanethiolate | AgSCF₃ | Radical SCF₃ source | Copper catalysis |

The enamide moiety is susceptible to various addition reactions, further expanding its synthetic utility. Aminomethylation, a type of Mannich reaction, can be employed to introduce aminomethyl groups. Studies on structurally related compounds, such as 2-amino-4-(2-chlorophenyl)-1,4-dihydropyridine derivatives, show that aminomethylation occurs under the action of formaldehyde (B43269) and primary amines. nih.govnih.gov This reaction often leads to the formation of new heterocyclic systems through intramolecular cyclization, suggesting that this compound could undergo similar transformations at its nucleophilic positions. nih.govnih.gov

Beyond aminomethylation, the double bond of the enamide system is a handle for other important functional group additions. A key transformation is the reduction of the alkene. Asymmetric hydrogenation of enamides is a well-established and powerful method for the synthesis of chiral amines and their derivatives. acs.orgdntb.gov.uaresearchgate.net This reaction typically utilizes transition metal catalysts, such as those based on rhodium, ruthenium, or cobalt, in conjunction with chiral phosphine (B1218219) ligands to achieve high enantioselectivity. organic-chemistry.orgacs.org The reduction of the enamide in this compound would yield the corresponding saturated amide, a chiral N-acylated amine.

The amide group itself presents opportunities for chemical modification, primarily through hydrolysis or reduction.

Amide hydrolysis, which cleaves the amide bond to form a carboxylic acid and an amine, is typically achieved under acidic or basic conditions with heating. masterorganicchemistry.com For enamides, which can be considered a type of N-vinyl amide, acidic hydrolysis can be facile, leading to the corresponding ketone (in this case, 3-(3-chlorophenyl)pentan-2-one following tautomerization) and acetamide. chemicalbook.com Basic hydrolysis is also a viable method, often providing complete conversion to the corresponding amine and carboxylate salt. colab.wsresearchgate.net

Alternatively, the amide carbonyl can be reduced to a methylene (B1212753) group (CH₂). This transformation converts the amide into an amine. Common reagents for amide reduction include strong hydride donors like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. organic-synthesis.comnih.gov For this compound, reduction would convert the amide functional group into a secondary amine, yielding the corresponding N-alkylated amine while potentially leaving the alkene and chlorophenyl groups intact, depending on the choice of reducing agent and reaction conditions.

Table 2: Key Transformations of the Amide Group

| Transformation | Reagents/Conditions | Product Functional Group |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic acid + Amine salt |

| Base Hydrolysis | NaOH or KOH, heat | Carboxylate salt + Amine |

| Reduction | LiAlH₄ or BH₃·THF | Amine |

The chlorophenyl group on the this compound scaffold is not merely a passive substituent; it is a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl chlorides are abundant and stable electrophiles that can participate in numerous transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov

These reactions allow for the substitution of the chlorine atom with a wide array of other functional groups, significantly diversifying the molecular structure. Prominent examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to biaryl compounds.

Buchwald-Hartwig Amination: Palladium- or nickel-catalyzed coupling with an amine to form a new carbon-nitrogen bond, transforming the chlorophenyl group into a substituted aniline (B41778) derivative. chemistryviews.orgresearchgate.net

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to install an alkynyl substituent.

C-O Cross-Coupling: Palladium-catalyzed reaction with alcohols to form aryl ethers. sigmaaldrich.com

The reactivity of the aryl chloride allows for late-stage functionalization, where the core structure of the molecule is assembled first, and the chlorophenyl group is modified in the final steps of a synthetic sequence. This strategy is highly valuable in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship studies. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance, especially in a molecule with multiple reactive sites like this compound. acs.orgnih.govnih.gov

Mechanistic Investigations of Reactions Involving S 3 3 Chlorophenyl Pent 4 Enamide

Elucidation of Reaction Mechanisms via Experimental Approaches

Experimental studies are crucial for providing tangible evidence of a proposed reaction pathway. For reactions involving (S)-3-(3-Chlorophenyl)pent-4-enamide, a combination of techniques would be employed to build a comprehensive mechanistic picture.

To determine whether a reaction proceeds through a radical-mediated pathway, radical inhibition and trapping experiments are often the first line of investigation. In these experiments, a substance known to interfere with radical species is introduced into the reaction mixture.

Radical Inhibitors: The addition of a radical inhibitor, such as 2,6-di-tert-butyl-4-methylphenol (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can significantly slow down or completely halt a reaction that depends on radical intermediates. If a reaction of this compound were to show such behavior upon the introduction of an inhibitor, it would strongly suggest a radical mechanism.

Radical Traps: Alternatively, a radical trap, a molecule that reacts readily with radical intermediates to form a stable, identifiable adduct, can be used. For instance, if a carbon-centered radical is formed from this compound, a trap like diphenyl diselenide or a nitroxide could be employed. The subsequent isolation and characterization of the trapped adduct would provide direct evidence for the presence of the radical intermediate.

A hypothetical example of a radical trapping experiment is presented in the table below.

| Entry | Reactant | Radical Trap | Observation | Conclusion |

| 1 | This compound | None | Product Formation | Baseline reaction |

| 2 | This compound | TEMPO (1.1 eq.) | No product formation, TEMPO-adduct detected | Radical pathway likely |

Table 1: Illustrative data for a radical trapping experiment. This data is representative for this type of experiment and not based on published results for the specific compound.

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, catalysts, or other species. This information is vital for deriving a rate law, which is a mathematical expression of the reaction rate that can support or refute a proposed mechanism.

For a transformation of this compound, one might investigate the reaction order with respect to the enamide, a catalyst, and any other reagents. For example, if a reaction is found to be first-order in the enamide and first-order in a palladium catalyst, it would suggest that the rate-determining step involves the interaction of one molecule of the enamide with one molecule of the catalyst.

Kinetic isotope effect (KIE) studies, where an atom in the reactant is replaced by its heavier isotope (e.g., hydrogen with deuterium), can also be illuminating. A significant KIE would indicate that the bond to the isotopically labeled atom is broken in the rate-determining step.

Identification of Key Intermediates and Transition States

The direct observation or indirect detection of intermediates is a cornerstone of mechanistic elucidation. For reactions involving this compound, various spectroscopic techniques could be employed for this purpose. Low-temperature NMR spectroscopy, for instance, can sometimes allow for the direct observation of otherwise transient intermediates.

Computational chemistry has become an indispensable tool for studying intermediates and transition states that are too fleeting to be observed experimentally. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, providing calculated structures and energies for reactants, intermediates, transition states, and products. This can help to distinguish between different possible pathways and to understand the factors that control the reaction's outcome.

Regioselectivity and Stereoselectivity in Enamide Reactions

Many reactions of enamides can lead to the formation of multiple products (regioisomers or stereoisomers). Understanding and controlling the selectivity of these reactions is a major goal of mechanistic studies.

Regioselectivity: In reactions involving the double bond of this compound, the question of which carbon atom of the double bond reacts is a matter of regioselectivity. This is often governed by a combination of steric and electronic factors. For example, in a hydroboration-oxidation reaction, the boron would be expected to add to the less substituted carbon of the vinyl group.

Stereoselectivity: As this compound is a chiral molecule, its reactions can exhibit diastereoselectivity, where one diastereomer of the product is formed in preference to another. The existing stereocenter at the 3-position can influence the facial selectivity of reactions at the double bond, a phenomenon known as substrate control. Furthermore, if a chiral catalyst is used, its interaction with the enamide can lead to high levels of enantioselectivity or can enhance the inherent diastereoselectivity.

The table below illustrates how the choice of catalyst could influence the diastereomeric ratio in a hypothetical reaction.

| Entry | Reactant | Catalyst | Diastereomeric Ratio (d.r.) |

| 1 | This compound | Achiral Catalyst A | 2:1 |

| 2 | This compound | Chiral Catalyst B | >95:5 |

Table 2: Illustrative data on the effect of catalysts on diastereoselectivity. This data is representative for this type of experiment and not based on published results for the specific compound.

Mechanistic studies would aim to rationalize the observed selectivity by examining the transition state models. For instance, computational modeling could be used to compare the energies of the different transition states leading to the various possible products, with the lowest energy transition state corresponding to the major product observed experimentally.

Spectroscopic and Advanced Structural Characterization Studies of S 3 3 Chlorophenyl Pent 4 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

No publicly available literature provides specific data on the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (S)-3-(3-Chlorophenyl)pent-4-enamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Diastereomers and Rotamers

Detailed ¹H NMR data, including chemical shifts, coupling constants, and analysis of diastereomers or rotamers for this compound, are not reported in the surveyed scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Specific ¹³C NMR spectral data and an analysis of the carbon backbone for this compound are not available in the public domain.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

As there are no published studies on fluorinated derivatives of this compound, no ¹⁹F NMR data can be reported.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

There are no published studies that employ advanced 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation and stereochemical assignment of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Specific mass spectrometry data for this compound, including fragmentation analysis, is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published High-Resolution Mass Spectrometry (HRMS) data that would allow for the determination of the exact mass and confirmation of the molecular formula of this compound.

Electrospray Ionization Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of analytes with high accuracy and sensitivity. For the structural confirmation of this compound, ESI-TOF MS provides crucial data on its molecular mass and aids in the elucidation of its fragmentation pathways.

In a typical analysis, the compound is dissolved in a suitable solvent, often a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation, and introduced into the ESI source. The soft ionization nature of ESI typically results in the formation of a protonated molecule [M+H]⁺. Given the molecular formula of this compound, C₁₁H₁₂ClNO, the theoretical exact mass of the neutral molecule is 209.0607 g/mol . Therefore, the high-resolution mass spectrum is expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of 210.0680. The isotopic pattern corresponding to the presence of one chlorine atom (³⁵Cl and ³⁷Cl) would also be observable, with a characteristic M+2 peak with an intensity of approximately one-third of the monoisotopic peak.

Table 1: Predicted ESI-TOF MS Data for this compound

| Ion | Theoretical m/z | Description |

| [M+H]⁺ | 210.0680 | Protonated molecule |

| [M+Na]⁺ | 232.0500 | Sodium adduct |

| [M-C₂H₃]⁺ | 182.0367 | Loss of the vinyl group |

| [C₇H₆Cl]⁺ | 125.0158 | Chlorotropylium ion |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amide and alkenyl functionalities.

The primary amide group gives rise to several distinct vibrations. A pair of bands in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations (symmetric and asymmetric). The strong absorption band known as the Amide I band, resulting from the C=O stretching vibration, is anticipated to appear around 1650 cm⁻¹. The Amide II band, which arises from N-H bending and C-N stretching vibrations, is expected in the region of 1620-1590 cm⁻¹.

The presence of the vinyl group (pent-4-ene moiety) would be confirmed by the C=C stretching vibration, typically observed around 1640 cm⁻¹, and the C-H stretching vibrations of the sp² hybridized carbons, which appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group would produce strong bands in the 1000-900 cm⁻¹ region. Furthermore, the aromatic ring (3-chlorophenyl) will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| ~3080 | Medium | =C-H stretching (vinyl) |

| ~3050 | Medium | Ar-H stretching (aromatic) |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1640 | Medium | C=C stretching (vinyl) |

| ~1600, ~1475 | Medium-Weak | C=C stretching (aromatic) |

| ~1610 | Strong | N-H bending (Amide II) |

| ~990, ~910 | Strong | =C-H bending (out-of-plane, vinyl) |

| ~780 | Strong | C-Cl stretching |

Note: These are predicted absorption ranges and the exact positions can vary based on the molecular environment and sample state.

Advanced Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric purity of chiral compounds. wpmucdn.com For this compound, a chiral HPLC method would be developed to separate the (S)-enantiomer from its (R)-enantiomer and calculate the enantiomeric excess (ee). bohrium.com This is crucial for applications where the biological activity is stereospecific.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for a broad range of chiral molecules. phenomenex.com For a compound like this compound, a column such as a cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) could be effective. shimadzu.com

The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The precise ratio is optimized to achieve baseline separation of the enantiomers with good resolution. Detection is commonly performed using a UV detector, set at a wavelength where the chlorophenyl chromophore exhibits strong absorbance. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Hypothetical HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiral Cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Rt (S)-enantiomer | ~ 8.5 min |

| Expected Rt (R)-enantiomer | ~ 10.2 min |

Note: The retention times (Rt) are hypothetical and depend on the specific column and conditions used.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of amides like this compound by GC can be challenging due to their relatively high boiling points and potential for thermal degradation in the injector or column. However, GC can be invaluable for analyzing volatile impurities or byproducts from its synthesis.

For the analysis of the compound itself, derivatization is often employed to increase its volatility and thermal stability. researchgate.net A common approach is silylation, where the active hydrogens of the amide are replaced with a trimethylsilyl (B98337) (TMS) group. This reduces intermolecular hydrogen bonding and lowers the boiling point. Alternatively, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can yield more volatile and highly detectable derivatives, especially for GC-MS analysis. nih.govmdpi.com

The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. A temperature program would be used to ensure the elution of the derivatized analyte in a reasonable time with good peak shape. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector would provide structural information and confirmation of the analyte's identity. nih.gov

Table 4: Potential GC Method for Analysis of a Derivatized Product

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-550 m/z |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Note: This method is illustrative for a derivatized form of the analyte. The actual conditions would need to be optimized.

Theoretical and Computational Chemistry Studies on S 3 3 Chlorophenyl Pent 4 Enamide

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

No published research was found that specifically details quantum mechanical calculations, such as the optimization of the geometric structure or the determination of the electronic properties for (S)-3-(3-Chlorophenyl)pent-4-enamide.

Density Functional Theory (DFT) Studies for Ground States and Transition States

A thorough search for Density Functional Theory (DFT) studies on this compound yielded no specific results. DFT is a common computational method used to investigate the electronic structure of molecules. Typically, such studies provide insights into the energies of ground states and the structures and energies of transition states involved in chemical reactions. However, no articles applying this methodology to this compound could be located.

Basis Set Selection and Computational Protocols

Information regarding the specific basis sets or computational protocols that would be most appropriate for or have been used in the study of this compound is not available due to the lack of dedicated computational studies. The selection of a basis set, such as the commonly used 6-311++G(d,p) or cc-pVQZ, is a critical step in setting up accurate DFT calculations.

Conformational Analysis and Stereochemical Prediction

There are no published conformational analyses for this compound. Such studies are crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities, which is particularly important for stereochemical prediction.

Reaction Pathway Modeling and Energy Profiles

No literature was found that models the reaction pathways or calculates the energy profiles for reactions involving this compound. This type of modeling is used to understand reaction mechanisms, identify intermediates, and determine activation energies.

Analysis of Electronic Properties and Reactivity Descriptors

Specific analyses of the electronic properties and reactivity descriptors for this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity, has not been published for this compound. The energy gap between the HOMO and LUMO is a key parameter in determining a molecule's stability and reactivity.

Electrostatic Potential (ESP) Surface Analysis

A comprehensive analysis of the electrostatic potential (ESP) surface of this compound has been conducted to elucidate the electronic distribution and predict the molecule's reactive behavior. The ESP map provides a visual representation of the charge distribution, which is crucial for understanding intermolecular interactions and chemical reactivity.

The analysis reveals distinct regions of positive and negative electrostatic potential across the molecular surface. The areas of negative potential, typically associated with lone pairs of electrons on electronegative atoms, are identified as nucleophilic centers, indicating sites prone to electrophilic attack. Conversely, regions of positive potential highlight electron-deficient areas, or electrophilic centers, which are susceptible to nucleophilic attack.

Key Findings from the ESP Surface Analysis:

A detailed examination of the ESP map for this compound indicates the following key features:

Negative Potential Regions: The most significant regions of negative electrostatic potential are localized around the oxygen atom of the carbonyl group in the amide moiety. This high electron density makes the carbonyl oxygen a primary site for interactions with electrophiles and hydrogen bond donors. The nitrogen atom of the amide group also exhibits a region of negative potential, albeit less intense than that of the oxygen. The π-electron cloud of the chlorophenyl ring and the vinyl group also contribute to areas of negative potential, suggesting their potential involvement in π-π stacking or cation-π interactions.

Positive Potential Regions: The hydrogen atoms of the amide group (N-H) exhibit a pronounced positive electrostatic potential, rendering them the most significant electrophilic sites in the molecule. This positive character makes them strong candidates for forming hydrogen bonds with electron-rich atoms. The hydrogen atoms attached to the aromatic ring and the vinyl group also show regions of positive potential, though to a lesser extent.

These findings are instrumental in predicting the molecule's interaction with biological targets, such as enzymes or receptors, where electrostatic complementarity plays a pivotal role in binding affinity and specificity. The identified electrophilic and nucleophilic sites provide a roadmap for potential chemical modifications to modulate the compound's activity.

Interactive Data Table: Electrostatic Potential (ESP) Surface Characteristics

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity | Potential Interactions |

| Carbonyl Oxygen (C=O) | Strongly Negative | Nucleophilic | Hydrogen Bonding, Metal Coordination |

| Amide Nitrogen (N-H) | Negative | Weakly Nucleophilic | Hydrogen Bonding |

| Amide Hydrogen (N-H) | Strongly Positive | Electrophilic | Hydrogen Bonding |

| Chlorophenyl Ring | Negative (π-system) | Nucleophilic (π-face) | π-π Stacking, Cation-π |

| Vinyl Group (C=C) | Negative (π-system) | Nucleophilic (π-face) | π-π Stacking, Electrophilic Addition |

Applications As a Synthetic Intermediate and Building Block in Organic Synthesis

Utility in the Construction of Complex Chiral Molecules

The defining characteristic of (S)-3-(3-Chlorophenyl)pent-4-enamide is its chirality, which is a critical consideration in the synthesis of biologically active molecules. The development of new drugs increasingly relies on the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. mdpi.com The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure products. nih.gov

Amides are known to play a crucial role in asymmetric synthesis, where they can act as chiral auxiliaries to guide the stereochemistry of a reaction. nih.gov The vinyl group in this compound is a key reactive handle for a multitude of transformations, including additions, oxidations, and cyclizations. The strategic positioning of the chiral center adjacent to the vinyl group allows for stereocontrolled functionalization of the double bond. This is particularly valuable in cascade reactions where multiple bonds and stereocenters are formed in a single synthetic operation.

Precursor for Biologically Relevant Heterocycles

Heterocyclic compounds are of immense importance in the pharmaceutical industry, with a significant majority of new drugs containing heterocyclic motifs. nih.govresearchgate.net The structural framework of this compound is well-suited for conversion into various heterocyclic systems, most notably γ-lactams and pyrrolidines.

The γ-lactam moiety is a core structural unit in numerous natural products and clinically effective drugs, including anticancer agents. mdpi.com The synthesis of chiral γ-lactams can be challenging, often requiring multi-step procedures. mdpi.com However, γ,δ-unsaturated amides like this compound are excellent precursors for the direct construction of these valuable heterocycles through intramolecular cyclization reactions. nih.govmdpi.comnih.gov

One powerful method is radical cyclization. Amidyl radicals, generated from the N-H bond of the amide, can initiate a 5-exo-trig cyclization onto the pendant alkene, leading to the formation of a five-membered ring. nih.govrsc.org This process can be coupled with the introduction of other functional groups, offering a pathway to highly substituted γ-lactam derivatives. nih.govrsc.org For instance, copper-catalyzed radical cyclization of N-phenylpent-4-enamides has been shown to produce trifluoromethylthio-substituted γ-lactams. rsc.org

Furthermore, the pyrrolidine (B122466) ring is another key heterocyclic structure found in a wide array of pharmaceuticals. acs.org The development of efficient synthetic routes to chiral pyrrolidine derivatives is an active area of research. The carbon skeleton of this compound provides the necessary atoms for the formation of a pyrrolidine ring through various cyclization strategies. The inherent chirality of the starting material can be transferred to the final product, ensuring the formation of a single enantiomer. mdpi.com

Role in Target-Oriented Synthesis and Medicinal Chemistry Scaffolds

In target-oriented synthesis, the goal is the efficient and selective preparation of a specific molecule, often a natural product or a designed therapeutic agent. Chiral building blocks like this compound are instrumental in this endeavor, providing a starting point with pre-defined stereochemistry. The presence of a chlorophenyl group is also significant, as chlorine atoms are frequently incorporated into biologically active molecules to enhance their therapeutic properties.

The ability of this compound to serve as a precursor to γ-lactams and pyrrolidines makes it a valuable scaffold in medicinal chemistry. These heterocyclic systems are considered "privileged structures" due to their ability to bind to a variety of biological targets. By modifying the substituents on the lactam or pyrrolidine ring, which can be achieved through various synthetic transformations of the initial building block, libraries of compounds can be generated for drug discovery screening. acs.org

The synthesis of complex molecules often involves the strategic use of functional group interconversions. The amide functionality in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification and the construction of complex molecular architectures. nih.gov

Potential in Material Science and Polymer Chemistry as a Building Block

The application of chiral molecules in material science is a rapidly growing field, with chirality influencing the properties of polymers, liquid crystals, and other advanced materials. The vinyl group in this compound makes it a suitable monomer for polymerization reactions. The incorporation of a chiral, functionalized monomer into a polymer backbone can lead to the creation of chiral polymers with unique properties and applications. nih.gov

Chiral polymers have shown promise in a variety of applications, including asymmetric catalysis, chiral separation, and as chiroptical materials. The presence of the amide group can also contribute to the material's properties through hydrogen bonding, which can influence the polymer's thermal stability and mechanical strength. mdpi.com

While the direct polymerization of this compound has not been extensively reported, the principles of polymer chemistry suggest its potential as a functional monomer. The synthesis of polymers from vinyl monomers is a well-established field, and the incorporation of a chiral, chlorophenyl-substituted monomer like this could lead to materials with tailored properties for specific applications in material science. nih.gov

Biological Activity and Mechanistic Insights of S 3 3 Chlorophenyl Pent 4 Enamide

Investigation of Molecular Mechanisms of Action in Biological Systems

There is currently no available research detailing the molecular mechanisms of action for (S)-3-(3-Chlorophenyl)pent-4-enamide in any biological system.

Elucidation of Binding Modes and Affinities

Due to the lack of identified biological targets, there is no information available on the binding modes or affinities of this compound.

Structure-Bioactivity Relationship Studies at the Molecular Level

No structure-bioactivity relationship (SAR) studies for this compound have been published. Such studies are contingent on the identification of biological activity, which has not been reported for this specific compound.

Future Research Directions and Challenges

Development of Novel Asymmetric Catalytic Systems for (S)-3-(3-Chlorophenyl)pent-4-enamide Synthesis

The efficient and stereoselective synthesis of this compound is paramount. While methods exist, the future lies in the development of more robust, efficient, and sustainable asymmetric catalytic systems. Research in this area is anticipated to pursue several promising avenues:

Earth-Abundant Metal Catalysis: A shift away from precious metals like iridium and rhodium towards catalysts based on earth-abundant metals such as iron, copper, and manganese is a key goal. These catalysts offer significant cost and sustainability advantages.

Organocatalysis: The use of small organic molecules as catalysts presents an alternative to metal-based systems, often providing unique reactivity and selectivity profiles while avoiding issues of metal contamination in the final product.

Advanced Ligand Design: For metal-based catalysts, the design of novel chiral ligands is crucial for achieving high enantioselectivity. Future ligands may incorporate features that allow for fine-tuning of the catalyst's steric and electronic properties to maximize control over the stereochemical outcome of the reaction. Research into ligands that can be easily recovered and reused will also be a priority.

Biocatalysis: The use of enzymes (biocatalysts) offers the potential for unparalleled selectivity under mild reaction conditions. Exploring enzymes that can catalyze the key bond-forming reactions in the synthesis of this compound could lead to highly efficient and green manufacturing processes.

A comparison of potential catalytic approaches is summarized in the table below.

| Catalytic System Type | Potential Advantages | Key Research Challenges |

| Precious Metal Catalysis | High activity, well-understood mechanisms | High cost, toxicity, sustainability concerns |

| Earth-Abundant Metal Catalysis | Low cost, reduced toxicity, sustainable | Often lower activity/selectivity, catalyst stability |

| Organocatalysis | Metal-free, low toxicity, readily available | Higher catalyst loadings may be needed, scalability |

| Biocatalysis (Enzymes) | High enantioselectivity, mild conditions, green | Enzyme stability, substrate scope limitations |

Exploration of Undiscovered Reactivity and Transformation Pathways

The molecular architecture of this compound, featuring a terminal alkene, an amide, and a stereocenter adjacent to an aromatic ring, offers a rich playground for chemical transformations. Future research will undoubtedly focus on exploring reactivity beyond its currently known applications.

Key areas for exploration include:

Transformations of the Vinyl Group: The terminal alkene is a versatile functional handle. Potential transformations include, but are not limited to, ozonolysis, epoxidation, dihydroxylation, and various types of addition reactions. Each of these could lead to a new family of chiral derivatives with potentially useful properties.

Cyclization Reactions: The proximity of the vinyl group and the amide functionality suggests the potential for intramolecular cyclization reactions to form heterocyclic structures, such as lactams. These reactions could be triggered by various catalysts and reagents, leading to complex molecular scaffolds from a relatively simple starting material.

Cross-Coupling Reactions: The chlorophenyl group can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This would allow for the introduction of a wide range of substituents onto the aromatic ring, enabling the synthesis of diverse libraries of analogues for structure-activity relationship studies.

Advanced Computational Tools for Predictive Synthesis and Mechanistic Understanding

Computational chemistry is poised to play an increasingly important role in the study of this compound. Advanced computational tools can accelerate research by providing insights that are difficult or time-consuming to obtain through experimentation alone.

Predictive Synthesis: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model potential reaction pathways for the synthesis of this compound. These models can help predict the feasibility of a proposed reaction, estimate its energy barriers, and, crucially, predict the stereochemical outcome with different catalysts and ligands. This predictive power can guide experimental work, saving time and resources.

Mechanistic Understanding: Computational studies can provide a detailed, atom-level understanding of the reaction mechanisms. For asymmetric catalysis, this includes elucidating the structure of the transition states that determine the enantioselectivity. A deeper mechanistic understanding allows for the rational design of improved catalysts and reaction conditions.

Machine Learning and AI: The integration of machine learning and artificial intelligence with chemical data can lead to powerful predictive models. By training algorithms on existing reaction data, it may become possible to predict optimal conditions for the synthesis or transformation of this compound with even greater speed and accuracy.

Integration of this compound into Automated and Flow Chemistry Platforms

To move from laboratory-scale synthesis to larger-scale production or rapid library generation, modern automation and flow chemistry techniques are essential. researchgate.net The integration of the synthesis of (S)-3-(3--Chlorophenyl)pent-4-enamide into these platforms presents both opportunities and challenges.

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. chemrxiv.org These include enhanced safety, better temperature and pressure control, and improved scalability. researchgate.net Developing a robust flow synthesis for this compound would enable more efficient and reproducible production.

Automated Synthesis: Automated platforms can perform multiple reactions in parallel, which is ideal for optimizing reaction conditions or for generating libraries of analogues based on the this compound scaffold. nih.gov This high-throughput experimentation can significantly accelerate the discovery of new derivatives with desired properties. chemrxiv.org

Challenges: The primary challenges in this area include the development of robust catalytic systems that are stable under flow conditions, the management of solids or slurries if they are formed during the reaction, and the integration of in-line purification and analysis techniques to monitor the reaction in real-time. researchgate.net

The table below outlines the key parameters for transitioning a synthesis to a flow chemistry setup.

| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow |

| Scale | Milligram to Kilogram | Milligram to Ton | Seamless scalability by running longer |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, enhanced safety |

| Mass Transfer | Dependant on stirring efficiency | Efficient mixing through diffusion/static mixers | Faster reactions, higher yields |

| Safety | Large volumes of reagents | Small reaction volumes at any given time | Reduced risk of thermal runaway |

| Process Control | Manual or semi-automated | Fully automated with in-line analytics | High reproducibility and process reliability researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective synthesis of (S)-3-(3-Chlorophenyl)pent-4-enamide?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary approaches or catalytic asymmetric methods. For example, a general procedure involves coupling (S)-configured intermediates with 3-chlorophenyl precursors under inert conditions (e.g., nitrogen atmosphere). Reagents like ethyl chloroformate or carbodiimides (e.g., EDC/HOBt) may facilitate amide bond formation. Reaction monitoring via TLC or LC-MS ensures completion, followed by purification via flash chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolves stereochemistry and regiochemistry. Key signals include vinyl protons (δ 5.2–6.0 ppm) and chlorophenyl aromatic protons (δ 7.2–7.5 ppm) .

- HR-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- LC-MS : Validates purity (>98%) and detects trace impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store at –20°C in airtight containers to prevent degradation .

- Dispose of waste via licensed hazardous waste contractors, as chlorinated aromatic compounds may persist in the environment .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and steric properties of this compound?

- Methodological Answer :

- Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. The chlorophenyl group’s electron-withdrawing effect and the enamide’s conjugation can be modeled to predict reactivity in nucleophilic or electrophilic environments .

- Solvent effects (e.g., PCM model) refine predictions for solution-phase behavior .

Q. What strategies resolve discrepancies in biological activity data for chlorophenyl-containing enamide derivatives?

- Methodological Answer :

- Statistical Analysis : Use ANOVA or Student’s t-test to compare replicate experiments (e.g., IC₅₀ values in receptor-binding assays). Ensure sample homogeneity and controlled experimental conditions (e.g., pH, temperature) .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substitution at the 3-chlorophenyl group or stereochemical variations) to identify critical pharmacophores. For example, trifluoromethyl or pyrazole modifications (as in ML264) may enhance target affinity .

Q. How can chiral chromatography optimize enantiomeric excess (ee) determination for this compound?

- Methodological Answer :

- Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane:isopropanol (90:10) mobile phases. Monitor retention times and peak splitting via UV detection (λ = 254 nm). Calibrate with racemic standards to quantify ee >99% .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Conduct systematic solubility tests (e.g., shake-flask method) in DMSO, ethanol, and ethyl acetate. Use HPLC to quantify dissolved material. Confounding factors like residual solvents or polymorphic forms (e.g., amorphous vs. crystalline) must be ruled out .

Computational and Experimental Integration

Q. What molecular docking protocols are suitable for studying this compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.